N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide
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Description
N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide is a useful research compound. Its molecular formula is C23H23FN4O4 and its molecular weight is 438.459. The purity is usually 95%.
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Scientific Research Applications
PET Radioligand Development
One of the primary applications of compounds similar to N-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-3-nitrobenzamide is in the development of PET radioligands. For instance, derivatives of this compound have shown potential as selective antagonists for 5-HT1A receptors, which are significant in neuropsychiatric disorders. These derivatives exhibit high brain uptake and stability, making them promising candidates for in vivo quantification of 5-HT1A receptors in various neuropsychiatric conditions (García et al., 2014).
Antipsychotic Drug Development
Compounds structurally similar to this compound have been explored for their potential as antipsychotic agents. These compounds exhibit affinity for various dopamine and serotonin receptors, making them candidates for treating disorders like schizophrenia. The structure-activity relationship studies of these compounds provide insights into their antipsychotic potential (Raviña et al., 2000).
Antibacterial Agent Synthesis
These compounds have also been studied for their potential as antibacterial agents. Derivatives have been synthesized and evaluated against various bacterial strains, with some showing significant antibacterial activity. This suggests their potential application in developing new antibacterial drugs (Foroumadi et al., 2007).
Corrosion Inhibition
In a more diverse application, similar compounds have been investigated as corrosion inhibitors for mild steel in acidic media. These compounds demonstrate significant inhibition efficiency, highlighting their potential use in corrosion prevention in industrial applications (Singaravelu et al., 2022).
Properties
IUPAC Name |
N-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O4/c24-19-7-1-2-8-20(19)26-10-12-27(13-11-26)21(22-9-4-14-32-22)16-25-23(29)17-5-3-6-18(15-17)28(30)31/h1-9,14-15,21H,10-13,16H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPTOEZMJKYFOPY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2F)C(CNC(=O)C3=CC(=CC=C3)[N+](=O)[O-])C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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